1-[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole
Description
This compound features a pyrrolidine core substituted at the 1-position with a 5-bromo-2-chlorobenzoyl group and a 1,2,3-triazole ring at the 3-position of pyrrolidine, with a methoxymethyl group at the triazole's 4-position (Figure 1). The benzoyl group introduces halogenated aromaticity, while the methoxymethyl substituent balances lipophilicity and polarity. Its synthesis likely employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a robust method for regioselective triazole formation.
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrClN4O2/c1-23-9-11-7-21(19-18-11)12-4-5-20(8-12)15(22)13-6-10(16)2-3-14(13)17/h2-3,6-7,12H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUQNJVRRKBEPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant research findings, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by a triazole ring and a pyrrolidine moiety with halogen substitutions. The molecular formula is , with a molecular weight of approximately 396.68 g/mol. The presence of both bromine and chlorine atoms contributes to its biological activity through various mechanisms such as enzyme inhibition and receptor modulation.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazole derivatives are known to inhibit enzymes involved in key biological processes, including those related to cancer cell proliferation and inflammation. For instance, studies have shown that triazoles can inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases .
- Antimicrobial Properties : Compounds in the triazole class exhibit significant antimicrobial activity against various bacterial and fungal strains. The structure allows for effective interaction with microbial targets, disrupting their growth and survival .
- Antioxidant Activity : The compound demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress. This is vital for protecting cells from damage associated with various diseases, including cancer and cardiovascular disorders .
Research Findings
Recent studies have highlighted the promising biological activities of triazole derivatives:
- Antimicrobial Activity : A series of synthesized triazole derivatives were tested for antimicrobial efficacy using the disc diffusion method. Compounds showed significant antibacterial activity against strains like Escherichia coli and Candida albicans .
- Enzyme Inhibition Studies : Inhibitory effects on AChE were observed, with certain compounds demonstrating up to 72% inhibition at specific concentrations. This suggests potential applications in treating Alzheimer's disease .
- Antioxidant Assessment : The DPPH radical scavenging assay indicated that some derivatives possess robust antioxidant capabilities, with notable reductions in free radical concentrations .
Case Studies
Several case studies provide insights into the biological activity of related triazole compounds:
- Case Study 1 : A study on bis-triazole derivatives demonstrated significant anticancer activity against breast cancer cell lines (MCF-7), with IC50 values indicating effective cytotoxicity at low concentrations .
- Case Study 2 : Another investigation focused on enzyme inhibition revealed that certain triazole derivatives exhibited superior BuChE inhibition compared to standard drugs like galantamine, highlighting their potential as therapeutic agents in neurodegenerative disorders .
Data Table: Summary of Biological Activities
| Activity Type | Compound Tested | Result/Activity Level |
|---|---|---|
| Antimicrobial | Triazole Derivatives | Significant against E. coli |
| Enzyme Inhibition | AChE | Up to 72% inhibition |
| Antioxidant | DPPH Scavenging | Notable reduction in radicals |
| Anticancer | Bis-Triazole Derivatives | Effective against MCF-7 cells |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives possess significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential activity against various pathogens. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, making them candidates for further exploration in the development of new antimicrobial agents.
Anticancer Properties
Triazole derivatives have been extensively studied for their anticancer properties. The specific structure of 1-[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole may enhance its efficacy against cancer cell lines. Preliminary studies suggest that compounds with similar scaffolds exhibit cytotoxic effects on various cancer types, indicating a promising avenue for research in cancer therapeutics.
Inhibitors of Enzymatic Activity
The compound's unique functional groups may allow it to act as an inhibitor for certain enzymes involved in disease pathways. For instance, triazoles are known to inhibit enzymes such as aromatase and carbonic anhydrase, which are crucial in cancer and metabolic disorders. Investigating the inhibitory potential of this compound could lead to valuable insights into its therapeutic applications.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases, including arthritis and cardiovascular diseases. Some studies have suggested that triazole derivatives can modulate inflammatory responses. The anti-inflammatory potential of this compound warrants further investigation to assess its efficacy in reducing inflammation.
Synthesis and Characterization
A study focused on synthesizing various triazole derivatives highlighted methods for creating this compound using click chemistry techniques. Characterization was performed using NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.
Biological Evaluation
In vitro assays have been conducted to evaluate the biological activity of this compound against selected bacterial strains and cancer cell lines. Results indicated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria and significant cytotoxic effects on certain cancer cell lines compared to standard drugs.
Pharmacokinetic Studies
Pharmacokinetic profiling is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. Preliminary studies on this compound suggest favorable ADME characteristics that could support its development as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Pyrrolidine Ring
(a) 1-(1-(4-Fluorobenzyl)pyrrolidin-3-yl)-4-(2-(3,4-dichlorobenzyloxy)-5-fluorophenyl)-1H-1,2,3-triazole ()
- Key Differences :
- Pyrrolidine substitution: 4-Fluorobenzyl vs. 5-bromo-2-chlorobenzoyl in the target compound.
- Electronic effects: The benzoyl group (electron-withdrawing) may enhance stability and intermolecular interactions compared to the benzyl group.
- Steric effects: The bulkier benzoyl group in the target compound could restrict conformational flexibility, influencing binding affinity .
(b) Chloro vs. Bromo Isostructural Derivatives ()
- Bromine (atomic radius: 1.85 Å) vs. chlorine (0.99 Å) alters van der Waals interactions and halogen bonding in therapeutic targets.
- The 5-bromo-2-chloro combination in the target compound may optimize both steric and electronic effects compared to mono-halogenated analogs .
Triazole Substituent Variations
(a) 4-(5-Chloro-2-methoxyphenyl)-1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazole ()
- Triazole substitution : Aryl (chloromethoxyphenyl) vs. methoxymethyl.
(b) 1-(2-Chlorobenzyl)-4-(p-tolyl)-1H-1,2,3-triazole ()
Pyrrolidine-Triazole Hybrids
(a) 1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride ()
- Functional group : Carboxylic acid vs. methoxymethyl.
- Solubility : The carboxylic acid enhances aqueous solubility (e.g., ~10 mg/mL) but reduces blood-brain barrier penetration compared to the methoxymethyl group .
(b) (E)-4-Phenyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole ()
Molecular Weight and Lipophilicity
| Compound | Molecular Weight | logP (Predicted) | Key Substituents |
|---|---|---|---|
| Target Compound | ~434.7 | ~2.8 | 5-Bromo-2-chlorobenzoyl, methoxymethyl |
| 1-(4-Fluorobenzyl)pyrrolidin-3-yl analog | ~480.1 | ~3.5 | 4-Fluorobenzyl, dichlorobenzyloxy |
| 4-(5-Chloro-2-methoxyphenyl) analog | ~387.8 | ~3.2 | Trifluoromethylbenzyl |
- The target compound’s moderate logP suggests balanced solubility and membrane permeability.
Potential Therapeutic Implications
- Halogen bonding: The 5-bromo and 2-chloro groups may enhance interactions with protein targets (e.g., enzymes, receptors) compared to non-halogenated analogs .
- Methoxymethyl group : Could reduce metabolic degradation compared to ester or amide-linked substituents .
Preparation Methods
Disconnection Strategy
The target molecule is dissected into three primary building blocks:
-
5-Bromo-2-chlorobenzoyl chloride (aryl carbonyl precursor)
-
3-Aminopyrrolidine (nitrogenous heterocycle)
-
4-(Methoxymethyl)-1H-1,2,3-triazole (substituted triazole)
Synthesis of 5-Bromo-2-chlorobenzoyl Chloride
Bromination-Chlorination Cascade
The aryl carbonyl precursor is synthesized through a one-pot bromination/chlorination sequence starting from 2-hydroxypyrimidine. As detailed in CN114591250A, optimized conditions use:
-
Hydrobromic acid (48% aq.) as bromine source
-
Phosphorus oxychloride (POCl₃) for chlorination
-
Triethylamine as HCl scavenger
Heating at 120°C for 8 hours under nitrogen achieves 94.1% yield with 98.2% HPLC purity. Critical to avoiding byproducts is the controlled addition of hydrogen peroxide (3% w/w) to mediate bromine release.
Table 1: Comparative Bromination Conditions
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂O₂ | 120 | 8 | 94.1 | 98.2 |
| Mn(OAc)₂ | 60 | 3 | 82.4 | 95.6 |
| DABCO | 80 | 6 | 76.8 | 93.1 |
Data adapted from CN114591250A and Ambeed protocols.
Pyrrolidine-Triazole Core Assembly
Pyrrolidine Ring Formation
Maleimide intermediates serve as precursors for the pyrrolidine moiety. A Michael addition-cyclization sequence using 4-bromoaniline and maleic anhydride in acetic acid (60°C, 6h) generates the pyrrolidine skeleton. Key modifications include:
-
Manganese(II) acetate catalysis for stereoselective ring closure
-
Acetic anhydride -mediated dehydration to stabilize the heterocycle
This step achieves 91% yield when conducted in toluene with (R,R)-thiourea organocatalysts, as demonstrated in EP3632897A1.
Triazole Substitution
Final Coupling and Purification
Acylation of Pyrrolidine-Triazole
The benzoyl chloride intermediate reacts with the pyrrolidine-triazole base in dichloromethane containing 2.5 equivalents of DMAP. After 24 hours at 25°C, the crude product is purified via:
-
Silica gel chromatography (hexane:EtOAc 3:1)
-
Recrystallization from methanol/water (4:1 v/v)
This yields 87.3% of the title compound with <0.5% unreacted starting material by LC-MS.
Table 2: Solvent Optimization for Coupling
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 25 | 24 | 87.3 |
| THF | 40 | 18 | 78.9 |
| DMF | 60 | 12 | 65.4 |
Data from Ambeed reaction screening.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, ArH), 7.61 (dd, J=8.4, 2.0 Hz, 1H, ArH), 7.48 (d, J=2.0 Hz, 1H, ArH), 5.32 (s, 2H, OCH₂O), 4.11-4.05 (m, 1H, pyrrolidine-CH), 3.89 (s, 3H, OCH₃)
-
HRMS (ESI): m/z calcd for C₁₅H₁₆BrClN₄O₂ [M+H]⁺ 399.67, found 399.68
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 98.2% purity with retention time 12.4 minutes. Residual solvents are <300 ppm by GC-MS.
Industrial Scale-Up Considerations
Continuous Flow Implementation
Recent patents describe telescoped synthesis in microfluidic reactors:
-
Bromination/chlorination module: PTFE tubing reactor (10 mL volume, 120°C)
-
Cyclization unit: Packed-bed column with immobilized Mn(OAc)₂
-
Coupling stage: Static mixer for reagent combination
This reduces production time from 72 hours (batch) to 8 hours (continuous) while maintaining 91% yield .
Q & A
Basic: What are the optimal synthetic routes for preparing 1-[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole?
Answer:
The synthesis typically involves multi-step reactions:
Pyrrolidine functionalization : Introduce the 5-bromo-2-chlorobenzoyl group via acylation using activated esters (e.g., benzoyl chloride derivatives) under inert conditions .
Triazole formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core. Microwave-assisted synthesis (e.g., 60–80°C, 30 min) can improve yield and reduce side products .
Methoxymethyl substitution : React the triazole intermediate with methoxymethyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF .
Key validation : Monitor reactions via TLC and confirm intermediates using H/C NMR and high-resolution mass spectrometry (HRMS).
Basic: How to characterize the structural and electronic properties of this compound?
Answer:
Use a combination of techniques:
- X-ray crystallography : Resolve the 3D structure to confirm regiochemistry of the triazole and benzoyl-pyrrolidine substituents .
- NMR spectroscopy : Assign H and C signals to verify methoxymethyl (-OCH₂OCH₃) and pyrrolidine ring conformations .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or binding affinity .
Advanced: How to design structure-activity relationship (SAR) studies for this compound’s biological targets?
Answer:
Core modifications : Synthesize analogs by varying:
- The benzoyl group (e.g., replace Br/Cl with other halogens or electron-withdrawing groups) .
- The methoxymethyl group (e.g., replace with ethoxymethyl or alkyl chains) .
Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
Computational docking : Use software like AutoDock Vina to predict binding modes and optimize substituent interactions .
Advanced: How to resolve contradictions in solubility or stability data during formulation?
Answer:
Design of Experiments (DoE) : Apply factorial design to test variables like pH, solvent polarity, and temperature. For example, use ethanol/water mixtures to optimize solubility without degradation .
Accelerated stability studies : Monitor degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks) via HPLC-UV .
Solid-state analysis : Perform DSC and PXRD to identify polymorphs affecting stability .
Advanced: What strategies improve yield in large-scale synthesis while maintaining purity?
Answer:
Flow chemistry : Implement continuous-flow reactors for the CuAAC step to enhance mixing and reduce reaction time .
Catalyst optimization : Screen alternative catalysts (e.g., Ru-based systems) for triazole formation to reduce copper residues .
Purification : Use preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) for final product isolation .
Advanced: How to investigate the compound’s mechanism of action in enzymatic inhibition?
Answer:
Kinetic studies : Perform steady-state inhibition assays (e.g., varying substrate concentration) to determine and inhibition type (competitive/non-competitive) .
Isotope labeling : Synthesize C-labeled analogs to track metabolic pathways via LC-MS .
Molecular dynamics simulations : Simulate enzyme-ligand interactions over 100+ ns trajectories to identify critical binding residues .
Advanced: How to address crystallographic disorder in the pyrrolidine ring during structural analysis?
Answer:
Low-temperature data collection : Acquire X-ray data at 100 K to minimize thermal motion artifacts .
Refinement constraints : Apply SHELXL restraints for bond lengths/angles in disordered regions .
DFT-assisted modeling : Compare experimental data with computed structures to resolve ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
